3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
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Overview
Description
3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol: is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available fluorobenzene derivatives.
Halogenation: Fluorination of the benzene ring is achieved using reagents such as or .
Coupling Reaction: The fluorinated benzene derivatives undergo a with boronic acids to form the biphenyl structure.
Hydroxylation: Introduction of hydroxyl groups is carried out using like or under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale reactors for the fluorination step.
Automated Coupling: Employing automated systems for the coupling reactions to ensure consistency and efficiency.
Purification: Utilizing advanced purification techniques such as and to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like or .
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as .
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Effects: The compound exerts its effects by binding to active sites of enzymes, inhibiting their activity, and altering cellular processes.
Comparison with Similar Compounds
- 3-Fluoro-5-hydroxybenzamide
- 2-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol
- 3-Fluoro-5-hydroxyphenylboronic acid
Comparison:
- Uniqueness: 3-Fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol is unique due to the presence of two fluorine atoms and two hydroxyl groups, which confer distinct chemical reactivity and biological activity.
- Structural Differences: Compared to similar compounds, it has a more complex biphenyl structure, which enhances its potential for diverse applications.
Properties
IUPAC Name |
3-fluoro-5-(3-fluoro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOYTDSJYSAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684189 |
Source
|
Record name | 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-61-8 |
Source
|
Record name | 5,5'-Difluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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